molecular formula C15H17FN2O2S2 B5906866 1-(3-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine

1-(3-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine

Cat. No.: B5906866
M. Wt: 340.4 g/mol
InChI Key: YDLKFSPCKQZJFO-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzyl group and a thienylsulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine typically involves the following steps:

    Preparation of 3-fluorobenzyl chloride: This can be achieved by reacting 3-fluorotoluene with a chlorinating agent such as thionyl chloride under reflux conditions.

    Formation of 1-(3-fluorobenzyl)piperazine: The 3-fluorobenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(3-fluorobenzyl)piperazine.

    Introduction of the thienylsulfonyl group: Finally, 1-(3-fluorobenzyl)piperazine is reacted with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thienyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or pharmacological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-4-(2-thienylsulfonyl)piperazine
  • 1-(3-bromobenzyl)-4-(2-thienylsulfonyl)piperazine
  • 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine

Uniqueness

1-(3-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S2/c16-14-4-1-3-13(11-14)12-17-6-8-18(9-7-17)22(19,20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLKFSPCKQZJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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